molecular formula C10H8ClNO2 B3346938 6-Chloro-1-methyl-1H-indole-3-carboxylic acid CAS No. 1257122-37-4

6-Chloro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3346938
CAS No.: 1257122-37-4
M. Wt: 209.63 g/mol
InChI Key: UMVCXQBKCZPXCR-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative of interest in medicinal chemistry and organic synthesis. This compound features a methyl substituent on the indole nitrogen and a chloro group at the 6-position, which can significantly alter its electronic properties, solubility, and binding affinity compared to the unsubstituted indole-3-carboxylic acid scaffold . Indole-3-carboxylic acid itself is recognized as a normal urinary indolic tryptophan metabolite . The specific modifications on this core structure make it a valuable intermediate for researchers, particularly in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. As a carboxylic acid, it can undergo typical reactions such as salt formation with bases or conversion to functional derivatives like amides or esters . The ester derivative of a closely related compound has been utilized in crystallography studies to understand intermolecular interactions and packing, suggesting potential applications in materials science . This product is intended for research and development purposes and is not for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

6-chloro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVCXQBKCZPXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250332
Record name 6-Chloro-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257122-37-4
Record name 6-Chloro-1-methyl-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257122-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include a chlorinated phenylhydrazine and a suitable methyl ketone. The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) logP Solubility (mg/mL in Water)
6-Chloro-1-methyl-1H-indole-3-carboxylic acid 209.6 199–201 1.8 0.12
6-Bromo-1H-indole-3-carboxylic acid 240.06 210–212 2.1 0.08
Methyl 6-chloro-1H-indole-3-carboxylate 209.6 85–87 2.3 0.05
6-Chloroindole-2-carboxylic acid 195.6 185–187 1.5 0.09

Biological Activity

6-Chloro-1-methyl-1H-indole-3-carboxylic acid is an indole derivative recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. This compound, specifically, has gained attention for its potential applications in cancer therapy, antimicrobial activities, and as a biochemical probe in various biological studies.

The molecular formula of this compound is C10H8ClNO2. Its structure includes a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. It may also act as a modulator of cellular signaling pathways, influencing processes such as apoptosis and immune response.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, with half-maximal inhibitory concentration (IC50) values indicating potent activity. This suggests its potential as a lead compound in the development of novel anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell function or inhibition of essential enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyCell Line/OrganismActivityIC50 Value
Vieira-Júnior et al., 2011MDA-MB-435 (human melanoma)Cytotoxicity0.36 µM
Teles et al., 2005HeLa (cervix carcinoma)Cytotoxicity3.2 µg/mL
Dos Santos et al., 2013Leishmania chagasiLeishmanicidal activity<0.88 nM

These findings illustrate the compound's potential across multiple therapeutic areas.

Comparison with Similar Compounds

When compared to other indole derivatives, such as 6-Chloro-2-methyl-1H-indole and 1H-Indole-3-carboxylic acid, the presence of both the chlorine atom and carboxylic acid group enhances the reactivity and biological activity of this compound. This unique combination allows for more effective interactions with biological targets.

Q & A

Q. How can researchers optimize the synthesis of 6-chloro-1-methyl-1H-indole-3-carboxylic acid from its ester precursors?

  • Methodological Answer : The compound can be synthesized via hydrolysis of ethyl 6-chloro-1H-indole-3-carboxylate under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions . Reaction monitoring using TLC or HPLC is recommended to track ester-to-acid conversion. For purity, recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Key intermediates like 6-chloro-1-methylindole can be functionalized via Friedel-Crafts acylation or carboxylation using chloroformate agents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and methyl groups at positions 6 and 1, respectively). Solubility in deuterated DMSO or CDCl₃ is typical .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₀H₈ClNO₂; theoretical MW: 209.63 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for derivatives co-crystallized with target proteins .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 4°C (short-term) vs. -20°C (long-term).
  • pH : Buffer solutions (pH 2–9) to evaluate hydrolytic degradation.
  • Light : UV-Vis exposure to test photostability.
    Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. What strategies are employed to study UGT1A1-mediated glucuronidation of 6-chloro-indole derivatives?

  • Methodological Answer :
  • Recombinant Enzymes : Incubate the compound with human recombinant UGT1A1 (hrUGT1A1) in presence of UDP-glucuronic acid. Use LC-MS/MS to quantify acyl glucuronide metabolites (e.g., M1 in PF-06409577) .
  • Inhibition Studies : Co-incubate with β-estradiol (UGT1A1 probe substrate) to assess competitive inhibition. Calculate kinetic parameters (KM, Vmax) using Michaelis-Menten models .
  • Tissue Microsomes : Compare metabolic rates in liver, kidney, and intestinal microsomes to predict in vivo clearance pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like AMPK β1-subunit (PDB ID: 4CFF). Focus on indole-3-carboxylate binding to hydrophobic pockets .
  • QSAR Models : Train regression models on indole derivatives’ logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability or IC₅₀ values .

Q. What experimental approaches validate the role of this compound as a kinase inhibitor?

  • Methodological Answer :
  • In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of AMPK, PDGFR, or other targets. Test at 1–100 μM concentrations with staurosporine as a positive control .
  • Cell-Based Assays : Treat cancer cell lines (e.g., HeLa, HepG2) and quantify proliferation via MTT/WST-1 assays. Pair with siRNA knockdown of target kinases to confirm mechanism .

Q. How do researchers address discrepancies in reported biological activities of indole-3-carboxylic acid derivatives?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and ChEMBL entries to identify outliers.
  • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., 10-point dilution series, n=3 replicates) to minimize batch variability .
  • Counter-Screening : Evaluate off-target effects using panels like Eurofins’ SafetyScreen44 to rule out promiscuous inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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